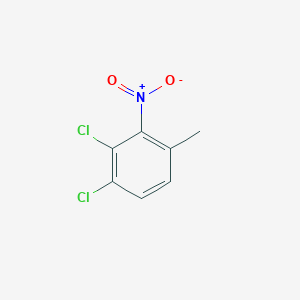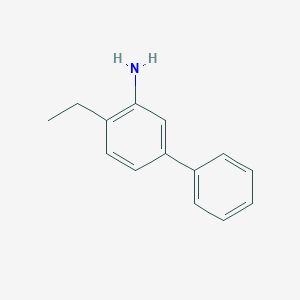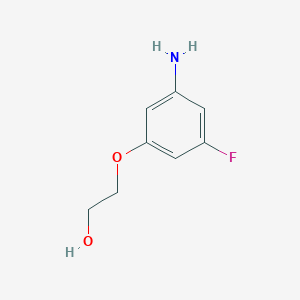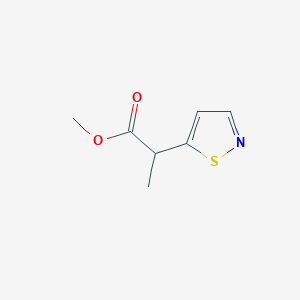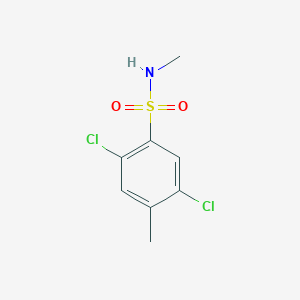![molecular formula C10H9BrN2S B13304973 N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine is a chemical compound with the molecular formula C10H9BrN2S It is characterized by the presence of a bromothiophene group attached to a pyridin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with pyridin-3-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridin-3-amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]pyridin-3-amine
- N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in the design of molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H9BrN2S/c11-9-3-5-14-10(9)7-13-8-2-1-4-12-6-8/h1-6,13H,7H2 |
InChI Key |
SRVKVDRJCFKXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




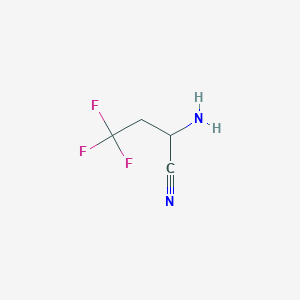
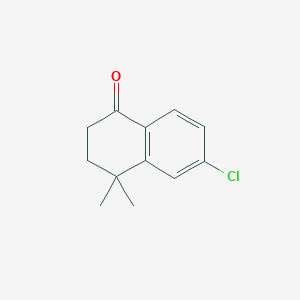
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
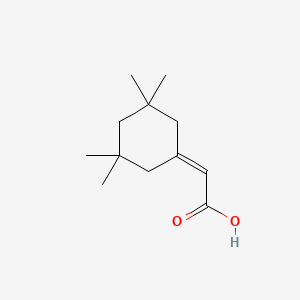
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)

